molecular formula C21H18BrNO B3020621 1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide CAS No. 255715-80-1

1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide

Cat. No.: B3020621
CAS No.: 255715-80-1
M. Wt: 380.285
InChI Key: NDRDUQGKNKFVAH-UHFFFAOYSA-M
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Description

1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide is a complex organic compound that features a fluorenyl group, a pyridinium group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the fluorenyl group: This can be achieved through Friedel-Crafts acylation of fluorene.

    Introduction of the pyridinium group: This step may involve the quaternization of a pyridine derivative with a suitable alkylating agent.

    Coupling reactions: The final step would involve coupling the fluorenyl and pyridinium intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be studied for its interactions with biological molecules.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-fluorenyl)-2-(pyridiniumyl)-1-ethanone bromide
  • 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide

Uniqueness

1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide is unique due to the specific positioning of the methyl group on the pyridinium ring, which can influence its chemical reactivity and interactions.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-(9H-fluoren-2-yl)-2-(3-methylpyridin-1-ium-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO.BrH/c1-15-5-4-10-22(13-15)14-21(23)17-8-9-20-18(12-17)11-16-6-2-3-7-19(16)20;/h2-10,12-13H,11,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRDUQGKNKFVAH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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